4-氯吡啶-2,6-二甲酰胺

描述

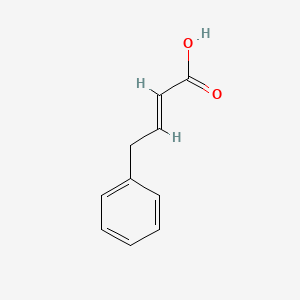

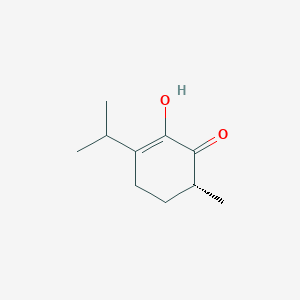

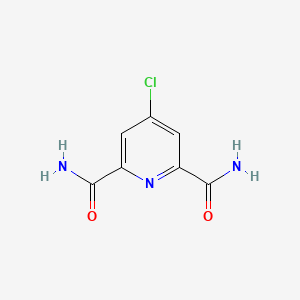

4-Chloropyridine-2,6-dicarboxamide is a chemical compound with the formula C7H6ClN3O2 . It is a derivative of pyridine-2,6-dicarboxamide, which is known to play significant roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .

Synthesis Analysis

The synthesis of 4-Chloropyridine-2,6-dicarboxamide and similar compounds often involves condensation reactions with pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . Another method involves the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes .Molecular Structure Analysis

The molecular structure of 4-Chloropyridine-2,6-dicarboxamide is characterized by fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups. This is due to the fact that the 2,6-pyridinedicarboxamide units are likely to adopt syn – syn conformations when in solid state .Chemical Reactions Analysis

4-Chloropyridine-2,6-dicarboxamide has been found to bind divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile . It also plays a significant role in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloropyridine-2,6-dicarboxamide are characterized by its ability to form fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups . It also exhibits improved thermal stability compared with conventional polyurethanes .科学研究应用

癌症研究中的细胞毒性作用4-氯吡啶-2,6-二甲酰胺已参与混合配体单核和双核铜(II)配合物的合成。这些配合物对多种癌细胞系表现出强烈的细胞毒性活性,例如 βTC(小鼠β胰腺癌)、MCF7(人乳腺癌)和 HT29(人结肠腺癌)。这表明 4-氯吡啶-2,6-二甲酰胺衍生物在癌症治疗研究中的潜力 (Abdolmaleki 等人,2016 年)。

喹啉及其相关稠合吡啶的合成该化合物已用于叔和仲烯酰胺的维尔斯迈尔甲酰化,导致形成 2-吡啶酮和 2-氯吡啶。这一过程在喹啉及其相关稠合吡啶的多功能合成中具有重要意义,在许多化学应用中至关重要 (Hayes & Meth–Cohn,1979 年)。

合成工艺的改进研究集中于改进 4-氯吡啶-2,6-二甲酸的合成工艺,展示了实用性和工业化的潜力。这凸显了该化合物在促进更有效和可扩展的合成方法中的作用 (Xiao,2011 年)。

荧光传感应用吡啶-2,6-二甲酰胺的衍生物(包括 4-氯吡啶-2,6-二甲酰胺)已被开发为荧光探针,用于检测水性介质中的 Pd2+ 离子。这在创建试纸传感器、聚苯乙烯薄膜传感器和细胞成像中得到应用,表明其在生化传感和成像中的实用性 (Kumar 等人,2017 年)。

配位化学和超分子应用该化合物已成为合成各种吡啶二甲酰胺配体及其铜(II)配合物的基础。这些在配位化学中得到应用,显示了在构建扩展结构和复杂分子架构方面的潜力 (Jain 等人,2004 年)。

阴离子识别和结合4-氯吡啶-2,6-二甲酰胺的 N-甲基化衍生物已显示出在阴离子络合中具有很高的亲和力和选择性。此特性在开发用于选择性阴离子识别的传感器和材料方面很有价值 (Dorazco‐González 等人,2010 年)。

增强的凝胶化特性4-氯吡啶-2,6-二甲酰胺的衍生物已被用于增强有机凝胶剂中的凝胶化特性。这在需要分子间和分子内氢键才能有效形成凝胶的应用中尤为重要 (Chow & Wang,2007 年)。

酶抑制活性已合成含有磺酰胺基团的衍生物,并将其评估为碳酸酐酶和胆碱酯酶的抑制剂。这表明它们在药物发现和治疗应用中的潜在用途 (Stellenboom & Baykan,2019 年)。

新型聚酰胺的开发该化合物已被用于合成新型聚酰胺,在各种工业和材料科学领域具有潜在应用 (Faghihi & Mozaffari,2008 年)。

抗癌和 α-葡萄糖苷酶抑制活性吡啶-二甲酰胺-环己酮衍生物表现出显着的抗癌和 α-葡萄糖苷酶抑制活性,强调了它们在治疗应用中的潜力 (Al-Majid 等人,2019 年)。

选择性共价蛋白质修饰4-氯吡啶已被研究为共价蛋白质修饰的选择性修饰剂,可用于开发化学探针 (Schardon 等人,2017 年)。

作用机制

安全和危害

未来方向

The future directions of 4-Chloropyridine-2,6-dicarboxamide research could involve the synthesis of new heterocyclic polyurethane materials, which is an attractive way to study structure–property relationships . Additionally, the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes could be explored further .

属性

IUPAC Name |

4-chloropyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZVWNONJGHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)N)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。